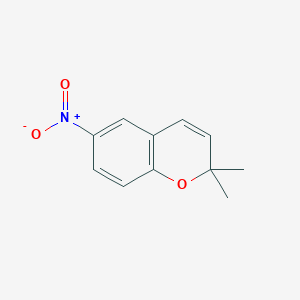

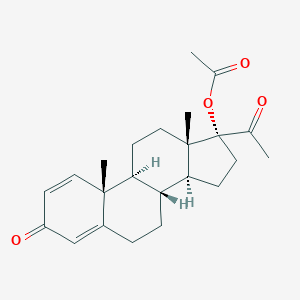

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate

Descripción general

Descripción

"Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate" is a compound studied for its potential biological properties and applications in synthesis. It's known by the name Megestrol acetate and has been investigated for various biological activities (David et al., 1963).

Synthesis Analysis

The synthesis of this compound involves multiple steps and intermediates. It has been synthesized from compounds like 9α-hydroxy androstenedione, a key intermediate for corticoids such as hydrocortisone and prednisolone (Lưu Đức Huy et al., 2015). Another approach involves using androsta-1,4-diene-3,17-dione, a biodegradation product of cholesterol, in the synthesis (Nitta et al., 1985).

Molecular Structure Analysis

The molecular structure of "Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate" has been analyzed using various physical methods, such as IR, MS, and NMR (Huy et al., 2015). Detailed crystal and molecular structure studies have been performed, revealing important aspects of its configuration (Scharfenberg-Pfeiffer et al., 1990).

Chemical Reactions and Properties

This compound undergoes various chemical reactions. For instance, its conversion by Nocardioides simplex VKM Ac-2033D has been studied, revealing insights into its metabolic pathways (Fokina et al., 2003). Furthermore, its hydrogenation process has been explored for efficient synthesis of related compounds (Marcos-Escribano et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Application in Corticoids : A study by Lưu Đức Huy et al. (2015) describes the synthesis of a closely related compound, 21-acetate pregna-4,9(11)-diene-17α,21-diol-3,20-dione, from 9α-hydroxy androstenedione. This synthesis is important for the production of corticoids like hydrocortisone and prednisolone, indicating its relevance in the pharmaceutical industry (Lưu Đức Huy et al., 2015).

Microbial Conversion : Research by V. Fokina et al. (2003) investigated the microbial conversion of this compound by Nocardioides simplex. The study identified several metabolites and proposed conversion pathways, highlighting the compound's role in microbial biotransformation processes (Fokina et al., 2003).

Photochemical Properties : A. Ricci et al. (2001) explored the photochemistry of pregna-1,4-diene-3,20-diones with different functional groups at C(17). This study provides insights into the photoreactivity of this class of compounds, which is significant for understanding their stability and behavior under light exposure (Ricci et al., 2001).

Synthesis from Cholesterol Derivatives : Research by I. Nitta et al. (1985) discusses an efficient synthesis method for a similar compound, 17α,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-diacetate, from cholesterol derivatives. This highlights its potential in creating valuable pharmaceuticals from biodegradation products of cholesterol (Nitta et al., 1985).

Biological Properties in Anti-inflammatory Steroids : A study on a related compound, ORG 6216, by Fox Pk et al. (1980), demonstrated its unique anti-inflammatory properties, distinguishing it from systemic effects in animal models. This suggests the potential of similar pregnadiene compounds in developing selective anti-inflammatory medications (Fox Pk et al., 1980).

Inhibition of Thymocyte RNA Synthesis : A. Roldán et al. (1981) explored the inhibitory properties of natural adrenal steroids and their 1,4-diene analogs on thymocyte RNA synthesis. This study contributes to understanding the immunological impact and potential therapeutic applications of these compounds (Roldán et al., 1981).

Direcciones Futuras

The production of pregnadienedione is still a complex and expensive process . A greener and more economical route for the synthesis of pregnadienedione has been proposed, which shows a total weight yield of up to 35.4%, significantly higher than that of the current industrial routes . This new synthesis route has the advantages of shorter reaction steps, milder reaction conditions, reduced use of organic solvents, and abandonment of toxic catalysts . This study provides a green route for the production of pregnadienedione, which can be used for corticosteroid production in the industry .

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h7,10,13,18-20H,5-6,8-9,11-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROBKIGWGPCEDS-KOORYGTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949497 | |

| Record name | 3,20-Dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate | |

CAS RN |

2668-74-8 | |

| Record name | 17-(Acetyloxy)pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2668-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002668748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,20-Dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGNA-1,4-DIENE-3,20-DIONE, 17-HYDROXY-, ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELH7AYQ38W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.